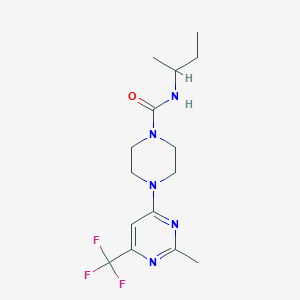
N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H22F3N5O and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents were synthesized. These compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antineoplastic Applications
Flumatinib, an antineoplastic tyrosine kinase inhibitor, was studied for its metabolism in chronic myelogenous leukemia patients. This research aimed at understanding the main metabolic pathways of flumatinib in humans, offering insights into the drug's pharmacokinetics and potential modifications for improved efficacy (Gong et al., 2010).
Polymeric Materials
Polyamides containing uracil and adenine were synthesized, providing new materials with potential applications in biotechnology and material science. These polymers, soluble in water, could have applications in drug delivery systems and biocompatible materials (Hattori & Kinoshita, 1979).
Potential Antipsychotic Agents
Heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents. They showed promising in vitro and in vivo activities, suggesting their potential in treating psychiatric disorders with reduced side effects (Norman et al., 1996).
Antimicrobial Agents
Novel pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and screened for antimicrobial activity. Some compounds showed potent inhibitory activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Krishnamurthy et al., 2011).
Anti-inflammatory Activity
Ibuprofen analogs were synthesized and evaluated for their anti-inflammatory activity. Some compounds showed potent activity, suggesting their potential as therapeutic agents for treating inflammation (Rajasekaran et al., 1999).
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O/c1-4-10(2)19-14(24)23-7-5-22(6-8-23)13-9-12(15(16,17)18)20-11(3)21-13/h9-10H,4-8H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPQZZWOVDGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
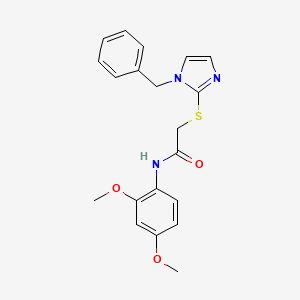
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)


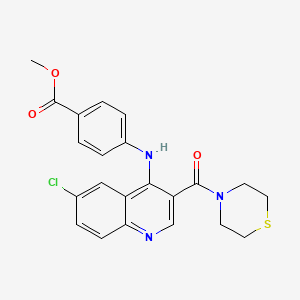
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)

![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
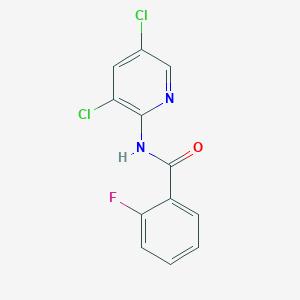
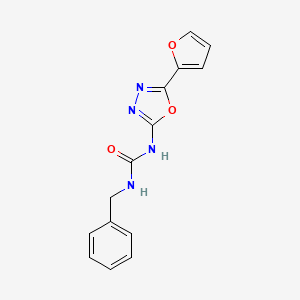
![N-(2-methoxy-5-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)